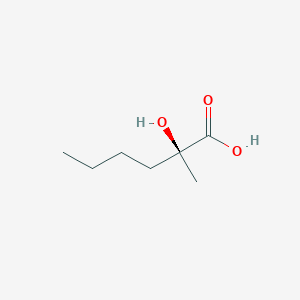
(s)-Butyl-lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Butyl-lactate, also known as (S)-2-Hydroxybutanoic acid butyl ester, is an organic compound belonging to the class of esters. It is derived from butanol and lactic acid. This compound is known for its pleasant fruity odor and is commonly used as a flavoring agent and solvent in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-Butyl-lactate can be synthesized through the esterification of (S)-lactic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reaction mixture is continuously fed into a reactor where it undergoes esterification. The product is then separated and purified through distillation. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Butyl-lactate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to (S)-lactic acid and butanol.
Oxidation: It can be oxidized to produce butyric acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to butanol and other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: (S)-Lactic acid and butanol.
Oxidation: Butyric acid and other carboxylic acids.
Reduction: Butanol and other alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-Butyl-lactate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a chiral building block for the synthesis of other compounds.
Biology: Employed in the study of metabolic pathways involving lactic acid and its derivatives.
Medicine: Investigated for its potential use in drug delivery systems and as a bio-compatible solvent.
Industry: Utilized in the production of biodegradable plastics, flavorings, and fragrances.
Wirkmechanismus
The mechanism of action of (S)-Butyl-lactate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: In biological systems, this compound can be hydrolyzed by esterases to produce (S)-lactic acid and butanol, which are further metabolized.
Solvent Properties: Its solvent properties facilitate the dissolution and transport of hydrophobic compounds in various applications.
Vergleich Mit ähnlichen Verbindungen
®-Butyl-lactate: The enantiomer of (S)-Butyl-lactate with similar properties but different optical activity.
Ethyl-lactate: Another ester of lactic acid with ethanol, used as a solvent and in biodegradable plastics.
Methyl-lactate: An ester of lactic acid with methanol, used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions in chiral environments. Its pleasant odor and solvent properties make it particularly valuable in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
70954-69-7 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-2-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)/t7-/m0/s1 |
InChI-Schlüssel |
HNQAXDPWMQIKEE-ZETCQYMHSA-N |
Isomerische SMILES |
CCCC[C@@](C)(C(=O)O)O |
Kanonische SMILES |
CCCCC(C)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)


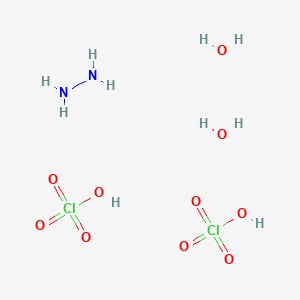
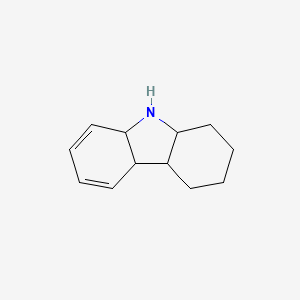
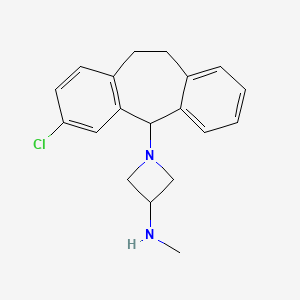
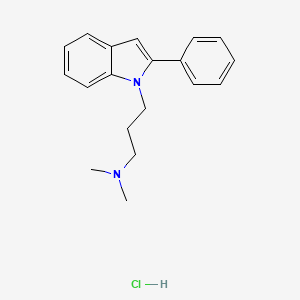
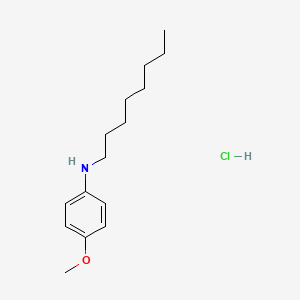
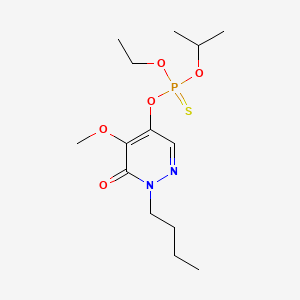
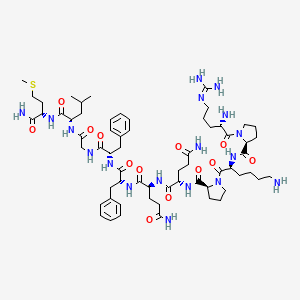
![{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene](/img/structure/B14466371.png)
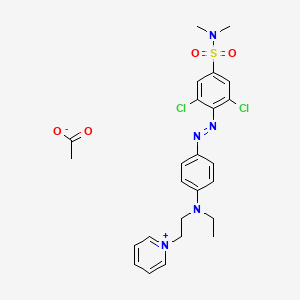
![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
